

# In-Depth Technical Guide to Fmoc-Protected DMT-Dt PEG2 NH2 Amidite

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## Compound of Interest

Compound Name: *Fmoc-protected DMT-Dt PEG2 NH2 amidite*

Cat. No.: *B15597937*

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## Core Structure and Functionality

**Fmoc-protected DMT-Dt PEG2 NH2 amidite**, chemically identified as 5'-O-Dimethoxytrityl-5-[N-(9-fluorenylmethoxycarbonyl)-amido-dPEG<sub>2</sub>]-2'-deoxythymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a specialized phosphoramidite monomer crucial for the synthesis of modified oligonucleotides. Its intricate structure is designed to introduce a primary amine functional group, equipped with a polyethylene glycol (PEG) spacer, at a specific site within a DNA or RNA sequence. This modification is instrumental in the development of advanced therapeutic and diagnostic oligonucleotides.

The molecule's architecture can be dissected into several key functional units:

- **Deoxythymidine (dT):** A fundamental nucleoside that integrates into the backbone of a DNA strand during solid-phase synthesis.
- **Dimethoxytrityl (DMT) Group:** An acid-labile protecting group attached to the 5'-hydroxyl of the deoxythymidine. The DMT group is essential for the stepwise, controlled addition of phosphoramidites in automated oligonucleotide synthesis and is removed by a brief acid treatment at the beginning of each coupling cycle.

- **Phosphoramidite Moiety:** A reactive phosphorus (III) group that, upon activation, forms the phosphodiester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group provides temporary protection to the phosphite, which is removed post-synthesis.
- **PEG2 Linker:** A diethylene glycol spacer that provides a flexible and hydrophilic arm between the nucleobase and the terminal functional group. The inclusion of a PEG linker enhances the solubility and bioavailability of the resulting oligonucleotide and minimizes steric hindrance, which can be beneficial for subsequent conjugation reactions and in vivo applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Fmoc-Protected Amino Group:** A primary amine shielded by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable under the acidic conditions used for DMT removal but is readily cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[\[4\]](#) This orthogonality allows for the selective deprotection of the amine while the oligonucleotide remains attached to the solid support, enabling site-specific on-column conjugation.

## Physicochemical Properties

The unique combination of protecting groups, a nucleoside, a PEG spacer, and a reactive phosphoramidite moiety endows this molecule with specific chemical and physical characteristics critical for its application in oligonucleotide synthesis.

Property	Value	Reference(s)
Chemical Name	5'-O-Dimethoxytrityl-5-[N-(9-fluorenylmethoxycarbonyl)-amido-dPEG <sub>2</sub> ]-2'-deoxythymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite	
Synonyms	dT-PEG2-NH-Fmoc Phosphoramidite	[5]
Molecular Formula	C <sub>58</sub> H <sub>69</sub> N <sub>4</sub> O <sub>12</sub> P	[5][6]
Molecular Weight	1045.16 g/mol	[5][6]
Purity (HPLC)	≥98.0%	[5]
Appearance	White to off-white solid	
Storage Condition	-20°C	[5]
Fmoc Group Molar Extinction Coefficient	~7800 M <sup>-1</sup> cm <sup>-1</sup> at 301 nm (for the dibenzofulvene-piperidine adduct after deprotection)	[3]

## Experimental Protocols

The primary application of **Fmoc-protected DMT-Dt PEG2 NH2 amidite** is in solid-phase oligonucleotide synthesis to introduce a site for subsequent conjugation. The following protocols outline the incorporation of the amidite and the on-column derivatization of the introduced amino group.

### Incorporation into an Oligonucleotide Sequence

This protocol assumes the use of a standard automated DNA synthesizer.

- Preparation of the Phosphoramidite Solution: Dissolve the **Fmoc-protected DMT-Dt PEG2 NH2 amidite** in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

- Automated Synthesis Cycle:
  - Deblocking (Detritylation): The DMT group of the terminal nucleoside on the solid support is removed by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
  - Coupling: The prepared phosphoramidite solution is activated by a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 60 seconds) may be employed to ensure high coupling efficiency.<sup>[7]</sup>
  - Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
  - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
- Continuation of Synthesis: Subsequent phosphoramidites are added by repeating the synthesis cycle until the desired oligonucleotide sequence is complete.

## On-Column Deprotection of the Fmoc Group and Conjugation

This procedure is performed after the full-length oligonucleotide has been synthesized and while it remains attached to the solid support.

- Wash the Solid Support: Thoroughly wash the solid support-bound oligonucleotide with anhydrous acetonitrile to remove any residual synthesis reagents.
- Fmoc Deprotection:
  - Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).<sup>[4]</sup>

- Pass the piperidine solution through the synthesis column and allow it to react for 10-15 minutes at room temperature.
- Expel the solution and repeat the treatment with fresh piperidine solution for another 10-15 minutes to ensure complete removal of the Fmoc group.
- Wash the Solid Support: Wash the support extensively with DMF and then with anhydrous acetonitrile to remove all traces of piperidine.
- On-Column Conjugation (Example with an NHS Ester):
  - Dissolve the desired N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) in a suitable anhydrous solvent (e.g., DMF or a mixture of acetonitrile and DMF) containing a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (typically 1-5% v/v).
  - Introduce the solution of the activated molecule to the solid support and allow the coupling reaction to proceed for 2-4 hours at room temperature, or as recommended for the specific NHS ester.
  - After the reaction is complete, wash the support thoroughly with the reaction solvent, followed by acetonitrile, to remove any unreacted labeling reagent and by-products.
- Cleavage and Final Deprotection:
  - Cleave the oligonucleotide from the solid support and remove the remaining protecting groups (e.g., cyanoethyl from the phosphate backbone and protecting groups from the nucleobases) by treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). The specific conditions will depend on the other nucleobases present in the sequence.
- Purification: Purify the resulting oligonucleotide conjugate using standard techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

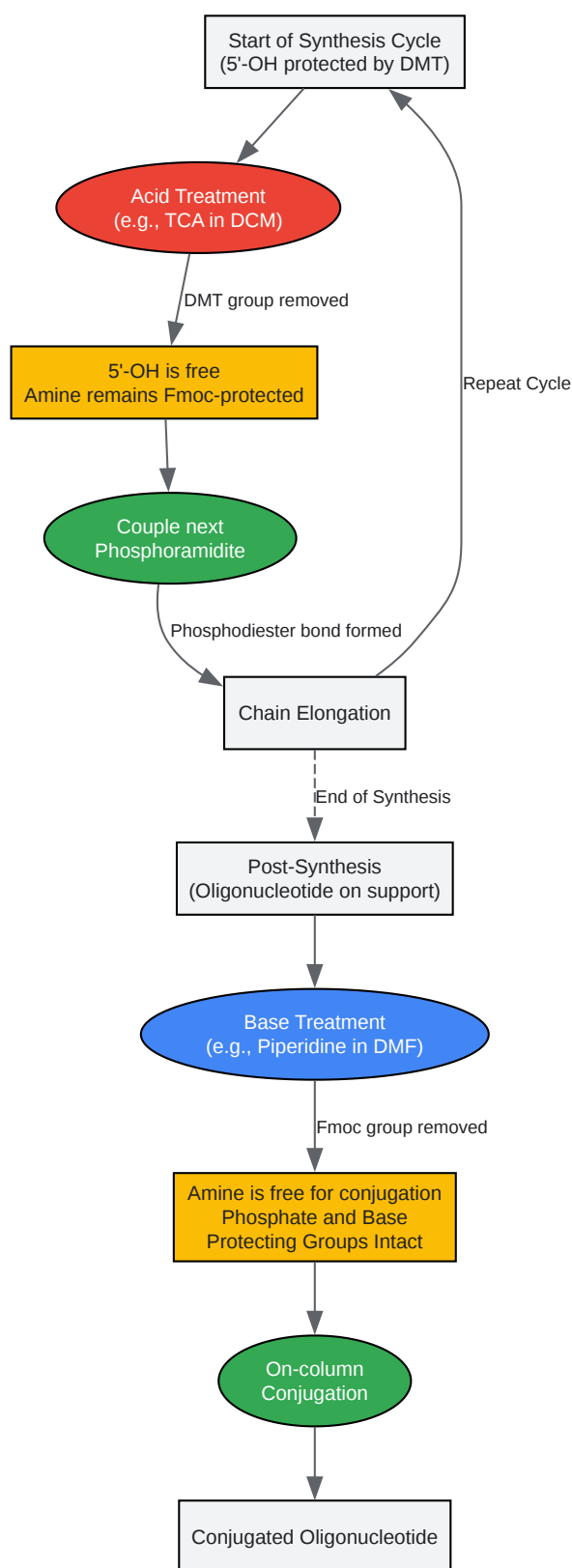
## Applications and Workflows

The introduction of a PEGylated amino linker via this phosphoramidite is a key step in the development of sophisticated oligonucleotide-based therapeutics and diagnostics, particularly in the field of targeted drug delivery and antibody-oligonucleotide conjugates (AOCs).[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Workflow for the Synthesis of an Antibody-Oligonucleotide Conjugate for Targeted Drug Delivery

This workflow illustrates how the **Fmoc-protected DMT-Dt PEG2 NH2 amidite** can be utilized to create a targeted drug delivery vehicle.





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